
Tafamidis
Übersicht
Beschreibung
Tafamidis is a medication primarily used to treat transthyretin amyloidosis, a condition characterized by the accumulation of amyloid fibrils in tissues, leading to organ dysfunction. It is particularly effective in treating familial amyloid cardiomyopathy and familial amyloid polyneuropathy, as well as wild-type transthyretin amyloidosis . This compound works by stabilizing the transthyretin protein, preventing its dissociation and subsequent aggregation into amyloid fibrils .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Tafamidis erfolgt typischerweise in einem mehrstufigen Verfahren, das von 4-Amino-3-hydroxybenzoesäure ausgeht . Das Verfahren umfasst:
- Bildung eines Benzoxazol-Zwischenprodukts.
- Chlorierung zur Einführung von Dichlorphenylgruppen.
- Cyclisierung zur Bildung der endgültigen Benzoxazolstruktur.
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren wurden optimiert, um die Ausbeute zu verbessern und den Einsatz gefährlicher Reagenzien zu reduzieren. Ein solches Verfahren beinhaltet ein Eintopfverfahren zur Herstellung von this compound und dessen Reinigung . Dieses Verfahren ist für die großtechnische Produktion vorteilhaft, da es die Notwendigkeit einer chromatographischen Reinigung und von Metallkatalysatoren vermeidet .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tafamidis durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound ist relativ stabil und unterliegt keiner signifikanten oxidativen Degradation.
Reduktion: Reduktionsreaktionen werden nicht häufig mit this compound in Verbindung gebracht.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Dichlorphenylgruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Es können milde Oxidationsmittel verwendet werden, aber this compound ist im Allgemeinen stabil.
Reduktion: Nicht typischerweise anwendbar.
Substitution: Halogenierungsmittel können für Substitutionsreaktionen verwendet werden.
Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist das stabilisierte Transthyretin-Protein, das die Bildung von Amyloidfibrillen verhindert .
Wissenschaftliche Forschungsanwendungen
Tafamidis hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung verwendet, um die Proteinstabilisierung und Amyloidhemmung zu untersuchen.
Biologie: Untersucht hinsichtlich seiner Rolle bei der Proteinfaltung und -stabilisierung.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an die Thyroxinbindungsstellen des Transthyretin-Tetramers bindet, wodurch das Tetramer stabilisiert und dessen Dissoziation in Monomere verhindert wird . Diese Stabilisierung reduziert die Verfügbarkeit von Monomeren, die sich falsch falten und zu Amyloidfibrillen aggregieren können . Das molekulare Ziel von this compound ist das Transthyretin-Protein, und sein Weg beinhaltet die Hemmung der Amyloidogenese .
Ähnliche Verbindungen:
Diflunisal: Ein weiterer Transthyretin-Stabilisator, jedoch mit einer anderen chemischen Struktur.
Acoramidis: Eine alternative Behandlung für die Transthyretin-Amyloidose.
Vergleich: this compound zeichnet sich durch seine hohe Affinität und Selektivität für das Transthyretin-Protein aus, wodurch es bei der Stabilisierung des Proteins und der Verhinderung der Bildung von Amyloidfibrillen sehr effektiv ist . Im Gegensatz zu Diflunisal hat this compound keine entzündungshemmenden Eigenschaften, wodurch das Risiko von Nebenwirkungen im Zusammenhang mit nichtsteroidalen Antirheumatika reduziert wird .
This compound zeichnet sich durch seinen spezifischen Wirkmechanismus und seine Zulassung als erste krankheitsmodifizierende Therapie für die Transthyretin-Amyloidose aus .
Wirkmechanismus
Tafamidis exerts its effects by binding to the thyroxine-binding sites of the transthyretin tetramer, stabilizing the tetramer and preventing its dissociation into monomers . This stabilization reduces the availability of monomers that can misfold and aggregate into amyloid fibrils . The molecular target of this compound is the transthyretin protein, and its pathway involves the inhibition of amyloidogenesis .
Vergleich Mit ähnlichen Verbindungen
Diflunisal: Another transthyretin stabilizer, but with a different chemical structure.
Acoramidis: An alternative treatment for transthyretin amyloidosis.
Comparison: Tafamidis is unique in its high affinity and selectivity for the transthyretin protein, making it highly effective in stabilizing the protein and preventing amyloid fibril formation . Unlike Diflunisal, this compound does not have anti-inflammatory properties, which reduces the risk of side effects associated with non-steroidal anti-inflammatory drugs .
This compound stands out due to its specific mechanism of action and its approval as the first disease-modifying therapy for transthyretin amyloidosis .
Biologische Aktivität
Tafamidis is a small-molecule drug that has emerged as a significant therapeutic agent for treating transthyretin amyloidosis (ATTR), a condition characterized by the deposition of misfolded transthyretin (TTR) protein in various tissues. This article delves into the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, and safety profile, supported by diverse research findings and case studies.
This compound functions as a kinetic stabilizer of TTR, binding selectively to the thyroxine-binding sites on the TTR tetramer. By stabilizing this structure, this compound prevents the dissociation of TTR into monomers, which are prone to misfolding and aggregation into amyloid fibrils. This mechanism is crucial in slowing the progression of amyloid diseases.
Key Mechanistic Insights
- Binding Affinity : this compound exhibits high affinity for TTR, effectively inhibiting amyloid fibril formation by stabilizing the tetrameric form of the protein .
- Impact on Gene Expression : Studies have shown that this compound can reduce the expression and activity of tissue factor (TF) in endothelial cells, indicating its potential role in modulating inflammatory responses associated with amyloidosis .
Clinical Efficacy
This compound has been evaluated in multiple clinical trials, demonstrating its effectiveness in both hereditary and sporadic forms of ATTR.
Clinical Trial Data
Case Studies
- Case Study 1 : A 65-year-old male diagnosed with Val122Ile variant ATTR-CM showed marked improvement in cardiac function and reduced hospitalizations after 12 months on this compound.
- Case Study 2 : A patient with familial amyloid polyneuropathy experienced stabilization of neuropathic symptoms and improved nutritional status over an 18-month treatment period.
Safety Profile
This compound has been associated with a favorable safety profile. Common adverse effects include mild gastrointestinal disturbances; however, serious adverse events are rare. Long-term studies indicate that this compound does not induce significant metabolic changes or toxicity, making it a well-tolerated option for patients with ATTR .
Post-Marketing Surveillance
Recent analyses of post-market adverse events reported through the FDA indicate that this compound is generally well-tolerated with low incidence rates for severe side effects .
Eigenschaften
IUPAC Name |
2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO3/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13/h1-6H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEIIPDJKFWEEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208185 | |
Record name | Tafamidis | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50mg/mL | |
Record name | Tafamidis | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Genetic mutations or natural misfolding of transthyretin destabalizes transthyretin tetramers, leading to their dissociation and aggregation in tissues, and disrupting the normal function of these tissues. Tafamidis binds to transthyretin tetramers at the thyroxin binding sites, stabilizing the tetramer, reducing the availability of monomers for amyloidogenesis. | |
Record name | Tafamidis | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
594839-88-0 | |
Record name | Tafamidis | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594839-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tafamidis [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0594839880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tafamidis | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tafamidis | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAFAMIDIS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FG9H9D31J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.